3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-e]pyridine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[3,2-e]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-e]pyridine core.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of N-oxides and methoxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
In medicinal chemistry, 3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide: Used in cancer therapy.
3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate:
Uniqueness
The uniqueness of 3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H20ClN3O2S |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
6-amino-8-(2-chlorophenyl)-N-(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-14-11-9-13(10-12-14)27-23(29)22-21(26)20-19(15-5-2-3-7-17(15)25)16-6-4-8-18(16)28-24(20)31-22/h2-3,5,7,9-12H,4,6,8,26H2,1H3,(H,27,29) |
InChI Key |
DDRZEXIRHHMVCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CC=C5Cl)N |
Origin of Product |
United States |
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